Product packaging for 5-Bromo-4-methylpyridine-2-carboxamide(Cat. No.:CAS No. 1809158-16-4)

5-Bromo-4-methylpyridine-2-carboxamide

Cat. No.: B1376479
CAS No.: 1809158-16-4
M. Wt: 215.05 g/mol
InChI Key: HSQUFMXVDXGKGM-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carboxamide (CAS Number: 1809158-16-4) is a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. This compound features a pyridine ring substituted with a bromine atom, a methyl group, and a carboxamide functional group, which together make it a versatile scaffold for constructing more complex molecules. The bromine atom at the 5-position is a key reactive site that enables further structural diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl derivatives . This reactivity is particularly exploited in the synthesis of potential therapeutic agents. Research into structurally similar N -(4-methylpyridin-2-yl)carboxamide analogues has demonstrated promising antibacterial efficacy against extended-spectrum β-lactamase (ESBL) producing clinical strains of Escherichia coli ST131, a high-priority pathogen . Furthermore, pyridine-2-carboxamide derivatives are being investigated in other therapeutic areas, including as modulators of protein-protein interactions in immuno-oncology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B1376479 5-Bromo-4-methylpyridine-2-carboxamide CAS No. 1809158-16-4

Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQUFMXVDXGKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 2-Amino-5-bromo-4-methylpyridine

This method involves a sequence of reactions starting with 2-amino-5-bromo-4-methylpyridine dissolved in concentrated sulfuric acid, followed by controlled oxidation and hydrolysis steps to introduce the carboxamide functionality.

Stepwise Procedure:

Step Reaction Description Reagents & Conditions Product & Yield
1 Nitration of 2-amino-5-bromo-4-methylpyridine Mix 2-amino-5-bromo-4-methylpyridine in concentrated H2SO4; add mixture of concentrated H2SO4 and 30% H2O2 slowly at 0–15°C; stir at room temperature for 3 h 5-Bromo-4-methyl-2-nitropyridine; 90% yield; mp 84–85°C
2 Oxidation to nitroisonicotinic acid Dissolve nitropyridine in concentrated H2SO4; add sodium dichromate (1:2.5 molar ratio); stir at 0–40°C for 3–10 h; quench in ice 5-Bromo-2-nitroisonicotinic acid obtained
3 Esterification Convert acid to methyl ester by reaction with methanol under acidic conditions 5-Bromo-2-nitroisonicotinic acid methyl ester
4 Reduction of nitro group to amino Use activated iron powder with water and glacial acetic acid in ethanol; reflux; filtration and extraction 2-Amino-5-bromoisonicotinate methyl ester
5 Diazotization and hydrolysis Diazotize amino ester with sodium nitrite in dilute sulfuric acid at 0°C; hydrolyze to carboxamide 5-Bromo-4-methylpyridine-2-carboxamide

Key Notes:

  • The molar ratio of 2-amino-5-bromo-4-methylpyridine to hydrogen peroxide is optimized at 1:18.
  • Temperature control is critical during nitration to avoid side reactions.
  • Sodium dichromate oxidation is performed at mild temperatures to maintain selectivity.
  • Reduction with iron powder is a classical method for nitro group conversion to amino.
  • Diazotization is carried out carefully at low temperature to prevent decomposition.

Alternative Route via 6-Methyl-3-pyridinecarboxylic Acid Derivatives (Indirect Approach)

Another synthetic route involves starting from 6-methyl-3-pyridinecarboxylic acid, which is esterified and amidated before bromination at the 5-position.

Step Reaction Description Reagents & Conditions Product & Yield
1 Esterification React 6-methyl-3-pyridinecarboxylic acid with ethanol under acidic conditions at 30–80°C 6-Methyl-3-pyridinecarboxylic acid ethyl ester
2 Ammonolysis Treat ester with aqueous ammonia to form 6-methyl-3-pyridinecarboxamide 6-Methyl-3-pyridinecarboxamide
3 Hofmann degradation Convert amide to 6-methyl-3-aminopyridine via Hofmann rearrangement 6-Methyl-3-aminopyridine
4 Bromination React 6-methyl-3-aminopyridine with brominating agent to selectively brominate at 5-position 5-Bromo-2-methylpyridine derivative

Advantages:

  • Avoids formation of 3-position isomers, reducing purification burden.
  • Mild reaction conditions with good overall yield.
  • Readily available starting materials reduce cost.

Comparative Data Table of Key Reaction Parameters

Reaction Step Reagents Temperature (°C) Time (h) Yield (%) Notes
Nitration of 2-amino-5-bromo-4-methylpyridine H2SO4 + H2O2 0–15 (addition), RT (reaction) 3 90 Strict temperature control
Oxidation with sodium dichromate Na2Cr2O7, H2SO4 0–40 3–10 High Controlled to avoid overoxidation
Reduction of nitro to amino Fe powder, AcOH, EtOH Reflux 2–4 High Classical reduction
Diazotization and hydrolysis NaNO2, H2SO4 0–5 2 Moderate to high Low temp to prevent side reactions
Esterification (alternative route) EtOH, H+ catalyst 30–80 2–6 High Acid catalyzed
Hofmann rearrangement Br2, NaOH RT to mild heat 1–3 Moderate Converts amide to amine
Bromination Brominating agent RT Variable Good Selective bromination

Research Findings and Optimization Notes

  • The molar ratio of oxidants and brominating agents is critical for selectivity and yield.
  • Temperature control during nitration and oxidation steps prevents side reactions and decomposition.
  • The use of activated iron powder in acidic ethanol provides a clean reduction pathway for nitro groups to amines.
  • Diazotization in acidic aqueous medium at low temperature allows conversion of amino to hydroxyl or carboxamide groups with minimal by-products.
  • Alternative routes starting from pyridinecarboxylic acid derivatives minimize isomer formation and simplify purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

5-Bromo-4-methylpyridine-2-carboxamide serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles: It is used in the preparation of various heterocyclic compounds, which are essential in drug discovery.
  • Cross-Coupling Reactions: The compound acts as a precursor in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The biological activities of this compound have been investigated extensively:

  • Antimicrobial Activity: Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are summarized below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
  • Anticancer Potential: Research has shown that this compound can induce cell death in cancer cells by disrupting mitotic spindle formation through the inhibition of key proteins involved in cell division, such as HSET (KIFC1).

Medicine

In the pharmaceutical field, this compound is being explored as a lead compound for drug development:

  • Targeting Specific Enzymes/Receptors: Its structure allows it to interact selectively with certain enzymes and receptors, making it a candidate for developing targeted therapies for various diseases.

Anticancer Effects

A high-throughput screening study identified that derivatives of this compound showed micromolar inhibition of HSET, leading to increased multipolarity in centrosome-amplified cancer cells. This suggests a promising pathway for inducing apoptosis in malignancies characterized by centrosome amplification.

Antimicrobial Efficacy

In comparative analyses with other pyridine derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies revealed that modifications on the pyridine ring significantly influenced antimicrobial potency.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and carboxamide groups can form hydrogen bonds and other interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Group Key Properties/Applications
This compound C₇H₇BrN₂O 215.06 Br (5), CH₃ (4) Carboxamide (2) Drug intermediate, hydrogen-bond donor
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide C₉H₁₀BrClN₂O₂ 294.55 Br (5), Cl (2), N-methoxy-N-methyl Carboxamide (4) Enhanced lipophilicity; agrochemicals
2-Amino-5-bromo-4-methylpyridine C₆H₇BrN₂ 187.04 Br (5), CH₃ (4) Amino (2) Building block for ligands/catalysts
5-Bromo-4-methylpyridine-2-carbonitrile C₇H₅BrN₂ 197.04 Br (5), CH₃ (4) Cyano (2) Intermediate for heterocyclic synthesis
5-Bromo-4-methylpyridine-2-carboxylic acid C₇H₆BrNO₂ 216.04 Br (5), CH₃ (4) Carboxylic acid (2) Precursor for esters/amides

Key Observations :

  • Carboxamide vs. Cyano/Carboxylic Acid: The carboxamide group enhances hydrogen-bonding capacity compared to cyano or carboxylic acid derivatives, making it more suitable for biological targeting .
  • Amino vs. Carboxamide: The amino group (in 2-amino-5-bromo-4-methylpyridine) offers nucleophilic reactivity for coupling reactions, whereas the carboxamide provides stability and hydrogen-bonding .

Key Observations :

  • Carboxamide derivatives are typically synthesized via amidation of carbonyl chlorides or esters, whereas amines require reductive amination or nitro-group reduction .
  • Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) involve nitro-group reduction under acidic conditions, contrasting with pyridine carboxamide synthesis .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The carboxamide group in this compound enables intermolecular N–H···N hydrogen bonds, stabilizing crystal packing . In contrast, pyrimidine derivatives like 5-bromo-2-chloropyrimidin-4-amine form dimers via N–H···N bonds .

Biological Activity

5-Bromo-4-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy against various pathogens, and relevant research findings.

This compound has the molecular formula C7H8BrN2O and is characterized by the presence of a bromine atom and a carboxamide functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antibacterial efficacy of this compound against various strains of bacteria, particularly focusing on Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli.

Key Findings:

  • The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 mg/mL against ESBL-producing strains.
  • In vitro tests indicated that at higher concentrations, such as 50 mg/mL, the compound exhibited zones of inhibition measuring up to 15 mm against resistant strains .

Table 1: Antibacterial Activity of this compound

Concentration (mg/mL)Zone of Inhibition (mm)MIC (mg/mL)
108 ± 150
2010 ± 140
3012 ± 230
4014 ± 220
5015 ± 210

The mechanism through which this compound exerts its antibacterial effects appears to involve the inhibition of specific bacterial enzymes. Molecular docking studies suggest that the compound interacts with the active sites of beta-lactamase enzymes, preventing the breakdown of beta-lactam antibiotics and enhancing their efficacy against resistant strains .

Study on ESBL-producing E. coli

A detailed investigation was conducted on clinical isolates of ESBL-producing E. coli ST131. The study utilized agar well diffusion methods and broth dilution techniques to assess the antibacterial properties of synthesized derivatives including this compound.

Results:

  • The study confirmed that compounds derived from this base structure exhibited potent antibacterial properties.
  • Notably, compounds with structural similarities demonstrated varying degrees of effectiveness, with some achieving MIC values as low as 10 mg/mL .

Comparative Analysis

When compared to similar compounds such as 5-Bromo-2-methylpyridine-3-carboxylic acid and 2-Bromo-5-fluoropyridine , the unique combination of bromine and carboxamide groups in This compound enhances its biological activity. This structural distinction is crucial for its binding affinity to target enzymes involved in bacterial resistance mechanisms .

Table 2: Comparison of Biological Activities

CompoundMIC (mg/mL)Zone of Inhibition (mm)
This compound≤10Up to 15
5-Bromo-2-methylpyridine-3-carboxylic acid≤20Up to 12
2-Bromo-5-fluoropyridine≤30Up to 10

Q & A

Q. How can the synthesis of 5-Bromo-4-methylpyridine-2-carboxamide be optimized for improved yield and purity?

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For brominated pyridines, expect aromatic protons in δ 7.0–8.5 ppm and carboxamide protons at δ 6.5–7.5 ppm .
  • IR: Identify carboxamide C=O stretch (~1650–1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 229.02 for C7_7H7_7BrN2_2O) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., planarity of the pyridine ring, H-bonding networks) .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved for structural confirmation?

Methodological Answer:

  • Scenario: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences.
  • Step 1: Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
  • Step 2: Analyze hydrogen-bonding motifs in X-ray data (e.g., N–H···N interactions in pyrimidine derivatives ).
  • Step 3: Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.

Case Study: In 5-Bromo-2-chloropyrimidin-4-amine, X-ray confirmed planar pyrimidine rings (r.m.s. deviation 0.087 Å) and H-bonded dimers, while NMR showed dynamic exchange broadening .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions: Test in HCl (1M, reflux). Carboxamide groups may hydrolyze to carboxylic acids; monitor via HPLC .
  • Basic Conditions: Evaluate in NaOH (1M, 60°C). Bromine substituents are susceptible to nucleophilic displacement .
  • Oxidative Conditions: Expose to H2_2O2_2 or mCPBA. Pyridine rings are generally stable, but methyl groups may oxidize to COOH .

Stability Data:

ConditionDegradation PathwayHalf-Life (25°C)Source
pH 1 (HCl)Hydrolysis48 hours
pH 13 (NaOH)Dehalogenation<24 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methylpyridine-2-carboxamide
Reactant of Route 2
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5-Bromo-4-methylpyridine-2-carboxamide

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